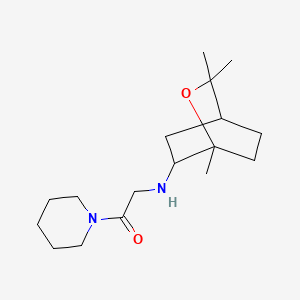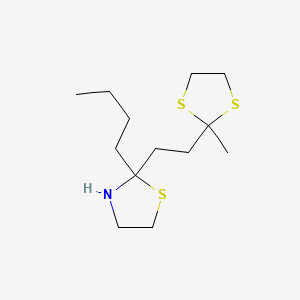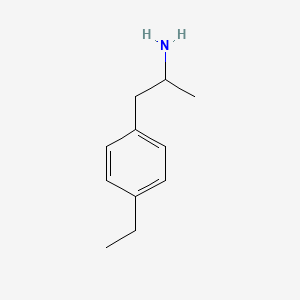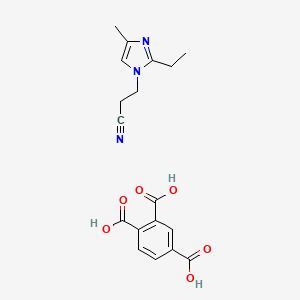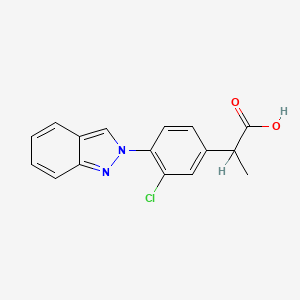
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The chlorination of the indazole ring can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity . Additionally, it may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol: Belongs to the class of phenylpyrazoles and has potential therapeutic applications.
Uniqueness
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid is unique due to its specific structural features, including the chlorinated indazole ring and the propionic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
81265-61-4 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-(3-chloro-4-indazol-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(16(20)21)11-6-7-15(13(17)8-11)19-9-12-4-2-3-5-14(12)18-19/h2-10H,1H3,(H,20,21) |
InChI Key |
JHZPUEXHPKHEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=C3C=CC=CC3=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




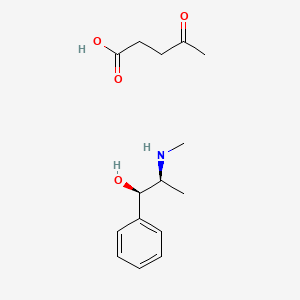
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)

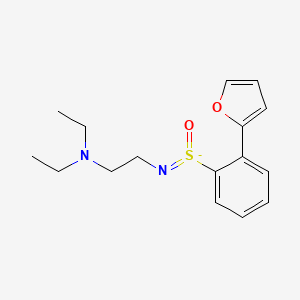
![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)

